molecular formula C18H19N3S B2740205 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea CAS No. 852139-45-8

1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

Cat. No.: B2740205
CAS No.: 852139-45-8
M. Wt: 309.43
InChI Key: LKAADJPWFVGVQH-UHFFFAOYSA-N
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Description

The compound 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a synthetic small molecule featuring an indole scaffold, a structure recognized as a privileged motif in medicinal chemistry. Indole derivatives are extensively investigated for their diverse pharmacological potential and broad therapeutic applications . This thiourea-based indole compound is provided for research use in early-stage drug discovery and chemical biology. Researchers can utilize this molecule as a key building block or a starting point for developing novel bioactive agents. The indole nucleus is known to resemble various protein structures, allowing such derivatives to bind with high affinity to multiple receptors . This compound is offered for research purposes only and is a valuable tool for scientists exploring new chemical entities in areas such as antimicrobial or anti-tubercular agent development, where indole derivatives have shown significant promise . It is available for purchase in various formats, including small-quantity glass vials, to support high-throughput screening and initial experimental workflows. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-13-9-16-10-15(7-8-17(16)21-13)12-20-18(22)19-11-14-5-3-2-4-6-14/h2-10,21H,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAADJPWFVGVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea typically involves the reaction of 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]amine with thiocyanate under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Biological Activities

1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Antimicrobial Activity

Research indicates that thiourea derivatives, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The structure-activity relationship (SAR) of these compounds suggests that modifications to the thiourea moiety can enhance their antimicrobial efficacy .

Anti-inflammatory Effects

Thiourea compounds have been studied for their anti-inflammatory properties. For instance, some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. This is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders .

Anticancer Potential

The indole scaffold present in this compound is known for its anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This suggests that this compound may also possess similar anticancer activities .

Case Studies and Research Findings

Several studies have investigated the applications and effects of this compound:

StudyFocusFindings
Antimicrobial ActivityShowed effectiveness against drug-resistant Mycobacterium tuberculosis with potential for further development as an antimicrobial agent.
Anti-inflammatory PropertiesDemonstrated inhibition of pro-inflammatory cytokines, indicating potential for treating inflammatory diseases.
Anticancer ActivityIndicated ability to inhibit cancer cell growth, suggesting further exploration in oncology applications.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The indole moiety can also interact with biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]urea: Similar structure but with a urea group instead of thiourea.

    1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]amine: Lacks the thiourea group.

    1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]sulfonamide: Contains a sulfonamide group instead of thiourea.

Uniqueness

1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and potential biological activities. The combination of the indole and thiourea moieties makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a synthetic compound that belongs to the class of indole derivatives, known for their diverse biological activities. This compound features a thiourea moiety, which contributes to its potential pharmacological properties, including anticancer and antimicrobial activities. The combination of the benzyl group and the indole structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Structure

The chemical structure of this compound can be represented as follows:

C18H19N3S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{S}

Synthesis

The synthesis typically involves the reaction of 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]amine with thiocyanate under acidic conditions, often using solvents like ethanol or methanol. The purification process usually includes recrystallization to achieve high purity levels.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to have an IC50 value ranging from 12.40 μM to 47.24 μM against different tumor cell lines, indicating its potential as a therapeutic agent .

Case Study: Tyrosinase Inhibition

A study focusing on the structure–activity relationship (SAR) of indole-based thioureas highlighted that certain derivatives, including those similar to this compound, showed potent inhibition against the enzyme tyrosinase, which is crucial in melanin production and is often implicated in skin disorders and cancer. The most potent derivative exhibited an IC50 value of 12.40 μM .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Its structure allows it to interact with microbial enzymes and receptors, potentially leading to bactericidal effects. The precise mechanisms remain an area for further research but may involve disruption of microbial metabolic pathways .

The biological activity of this compound is attributed to its ability to form hydrogen bonds with various biological targets, including enzymes and receptors. The indole moiety plays a significant role in these interactions, enhancing the compound's binding affinity and modulating enzyme activity .

Interaction with Biological Targets

The thiourea group is particularly important for its reactivity and ability to form complexes with metal ions, which can influence the activity of metalloproteins involved in cancer progression and microbial resistance .

Summary of Key Studies

Several studies have investigated the biological activity of similar compounds:

CompoundIC50 Value (μM)Activity TypeReference
1-benzyl-3-thiourea12.40 ± 0.26Tyrosinase Inhibition
Indole-based derivatives15.26 - 47.24Anticancer Activity
Thiourea derivativesVariesAntimicrobial Activity

These findings suggest that modifications in the structure can significantly influence both anticancer and antimicrobial activities.

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